4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts used in this reaction include zinc chloride (ZnCl₂) and ceric ammonium nitrate (CAN) .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions and eco-friendly catalysts such as lactic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 4-Hydroxy-2-quinolones
- Indole-1,2,3,4-tetrahydropyrimidinone
Uniqueness
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific imino and carbonitrile functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making the compound versatile for various applications in scientific research and industry.
Properties
CAS No. |
857410-47-0 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-amino-1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-10-5(8)4(2-7)3-9-6(10)11/h3H,8H2,1H3 |
InChI Key |
HBUBLLJFAXKKML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=NC1=O)C#N)N |
Origin of Product |
United States |
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